molecular formula C20H23N2O.Cl<br>C20H23ClN2O B1171835 Catonic Yellow X-8GL CAS No. 12217-50-4

Catonic Yellow X-8GL

Cat. No.: B1171835
CAS No.: 12217-50-4
M. Wt: 342.9 g/mol
InChI Key: OXPKRRHGPFICAE-UHFFFAOYSA-N
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Description

Catonic Yellow X-8GL is a cationic dye with the molecular formula C20H23ON2Cl. It is commonly used in the textile industry for dyeing acrylic fibers, providing vibrant and long-lasting colors. The compound is known for its ability to bind to DNA and RNA molecules through intercalation, making it useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Catonic Yellow X-8GL involves the reaction of a diazonium salt with a naphthol compound. The reaction produces a yellow-colored dye that is highly soluble in water. Recent research indicates that using water as a solvent and adding a phase transfer catalyst can make the reaction proceed smoothly, with a yield reaching up to 94%.

Industrial Production Methods

Industrial production of this compound typically involves the condensation of 2-(1,3,3-trimethylindolin-2-yl)acetaldehyde with p-anisidine. The process includes steps such as condensation, salt formation, filtration, and drying .

Chemical Reactions Analysis

Types of Reactions

Catonic Yellow X-8GL undergoes various chemical reactions, including:

    Intercalation: The dye molecules insert themselves between the base pairs of nucleic acid molecules, causing a shift in the absorbance spectrum of the dye.

    Binding to Metal Ions: The dye can bind to metal ions such as copper and iron, causing changes in color and luster.

Common Reagents and Conditions

    Intercalation: This reaction typically occurs in aqueous solutions where the dye binds to DNA and RNA molecules.

    Binding to Metal Ions: This reaction occurs in the presence of metal ions, often under specific pH conditions.

Major Products Formed

    Intercalation: The major product is a complex of this compound with DNA or RNA, detectable by a shift in the absorbance spectrum.

    Binding to Metal Ions: The major products are metal-dye complexes, which exhibit distinct color changes.

Scientific Research Applications

Catonic Yellow X-8GL has a wide range of scientific research applications:

    Chemistry: Used as a dye in various chemical processes and for detecting the presence of nucleic acids.

    Biology: Utilized in staining techniques to visualize DNA and RNA in biological samples.

    Medicine: Employed in diagnostic assays to detect nucleic acids in medical samples.

    Industry: Widely used in the textile industry for dyeing acrylic fibers and in the paper industry for coloring paper products

Mechanism of Action

The mechanism of action of Catonic Yellow X-8GL involves its binding to DNA and RNA molecules through intercalation. The dye molecules insert themselves between the base pairs of the nucleic acid molecules, causing a shift in the absorbance spectrum of the dye. This shift is used to detect the presence of DNA and RNA in biological samples.

Comparison with Similar Compounds

Similar Compounds

  • Basic Yellow 13
  • Cationic Yellow 13
  • AizenCathilon Brilliant Yellow 5GLH
  • Astrazon Yellow 8GL
  • Atacryl Yellow L 5GA
  • Basacryl Yellow X 4GL
  • Brilliant Yellow B 6GL
  • Remacryl Yellow 4GL
  • Sandocryl Brilliant Yellow B 6GL
  • Sumiacryl Brilliant Yellow 5G
  • Synacril Yellow 8G

Uniqueness

Catonic Yellow X-8GL is unique due to its high solubility in water and its ability to bind to nucleic acids through intercalation. This property makes it particularly useful in scientific research for detecting DNA and RNA, as well as in industrial applications for dyeing acrylic fibers .

Properties

CAS No.

12217-50-4

Molecular Formula

C20H23N2O.Cl
C20H23ClN2O

Molecular Weight

342.9 g/mol

IUPAC Name

4-methoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride

InChI

InChI=1S/C20H22N2O.ClH/c1-20(2)17-7-5-6-8-18(17)22(3)19(20)13-14-21-15-9-11-16(23-4)12-10-15;/h5-14H,1-4H3;1H

InChI Key

OXPKRRHGPFICAE-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/NC3=CC=C(C=C3)OC)C)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CNC3=CC=C(C=C3)OC)C)C.[Cl-]

Origin of Product

United States

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